4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2624417-72-5
VCID: VC11646957
InChI: InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
SMILES: CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl
Molecular Formula: C14H10ClFO
Molecular Weight: 248.68 g/mol

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

CAS No.: 2624417-72-5

Cat. No.: VC11646957

Molecular Formula: C14H10ClFO

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde - 2624417-72-5

Specification

CAS No. 2624417-72-5
Molecular Formula C14H10ClFO
Molecular Weight 248.68 g/mol
IUPAC Name 4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde
Standard InChI InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
Standard InChI Key ARIYOYURCZYVJT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde features a biphenyl scaffold with distinct substituents:

  • A chlorine atom at the 4'-position of the first phenyl ring.

  • A fluorine atom at the 2-position and a methyl group at the 5-position of the second phenyl ring.

  • An aldehyde functional group at the 4-position of the second ring.

The molecular formula is C₁₅H₁₁ClFO, with a molar mass of 276.70 g/mol. The chlorine and fluorine atoms introduce electronegative effects, while the methyl group contributes steric bulk, influencing reactivity and intermolecular interactions .

Crystallographic and Electronic Features

Although crystallographic data for this specific compound are unavailable, structural analogs such as 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde exhibit planar biphenyl systems with substituents dictating packing motifs. The aldehyde group facilitates hydrogen bonding, while halogen atoms enhance van der Waals interactions .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of biphenyl aldehydes often employs Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. A representative procedure from recent literature involves:

  • Coupling Reaction:

    • 2-Bromo-4-methylbenzaldehyde reacts with a substituted phenylboronic acid in the presence of Pd(OAc)₂ and a base (e.g., Na₂CO₃) in a DMF/H₂O solvent system .

    • This step forms the biphenyl core, achieving yields up to 83% after column chromatography.

  • Functionalization:

    • Subsequent chlorination or fluorination introduces halogen substituents. For example, treatment with SOCl₂ converts hydroxyl groups to chlorides .

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

ParameterConditionYield (%)
Catalyst Loading5 mol% Pd(OAc)₂83
Solvent RatioDMF/H₂O (2:1)78
TemperatureRoom Temperature83
BaseNa₂CO₃85

Challenges in Fluorination

Introducing fluorine at the 2-position requires careful selection of fluorinating agents. Deoxyfluorination reagents (e.g., DAST) or halogen exchange reactions using KF in polar aprotic solvents are commonly employed, though yields may vary due to steric hindrance from the methyl group .

Biological Activity and Hypothesized Mechanisms

Cytochrome P450 Inhibition

Structurally related chlorinated biphenyl aldehydes exhibit inhibitory activity against CYP1A2, CYP2C9, and CYP2C19 isoforms . The electronegative chlorine and fluorine atoms likely enhance binding to the enzymes’ active sites, while the aldehyde group may form reversible Schiff bases with lysine residues.

Table 2: Comparative Inhibition Potency of Biphenyl Derivatives

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
4'-Chloro-2-methyl-biphenyl-4-carbaldehyde12.318.7
4'-Fluoro-3-methyl-biphenyl-4-carbaldehyde15.922.4

Applications in Drug Development

Pharmacokinetic Modulation

As a CYP inhibitor, this compound could serve as a pharmacokinetic enhancer in combination therapies. For example, co-administration with drugs metabolized by CYP2C9 (e.g., warfarin) might reduce clearance rates, permitting lower doses and minimizing side effects .

Prodrug Design

The aldehyde group offers a site for prodrug functionalization. Conjugation with amine-containing therapeutics (e.g., antivirals) via pH-sensitive imine linkages could enable targeted release in acidic environments like tumor microenvironments .

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives for asymmetric catalysis.

  • Target Identification: High-throughput screening to map interactions with non-CYP targets (e.g., kinases, GPCRs).

  • Formulation Studies: Nanoencapsulation to improve solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator